Product packaging for Disodium methylenebisnaphthalenesulfonate(Cat. No.:CAS No. 26545-58-4)

Disodium methylenebisnaphthalenesulfonate

Cat. No.: B1489938
CAS No.: 26545-58-4
M. Wt: 474.5 g/mol
InChI Key: TZZWIGRPBKTNGV-UHFFFAOYSA-N
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Description

Disodium methylenebisnaphthalenesulfonate (CAS: 26545-58-4, EC: 247-785-8) is a sodium salt of a sulfonated aromatic compound characterized by a methylene bridge linking two naphthalene sulfonate groups. It is primarily utilized as a dispersant, surfactant, and demulsifier in industrial applications, such as in the formulation of environmentally friendly demulsifiers for oil-water separation . Its molecular structure enables strong hydrophobic interactions, making it effective in stabilizing colloidal systems. Commercial grades typically have a purity ≥95% and are priced between €207.00 and €2,010.00 per unit . Safety protocols emphasize handling precautions for inhalation and skin contact, with regulatory compliance under GHS standards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16Na2O6S2 B1489938 Disodium methylenebisnaphthalenesulfonate CAS No. 26545-58-4

Properties

InChI

InChI=1S/C21H16O6S2.2Na/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWIGRPBKTNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26545-58-4
Record name Naphthalenesulfonic acid, methylenebis-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium methylenebisnaphthalenesulphonate
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Mechanism of Action

Target of Action

Disodium methylenebisnaphthalenesulfonate is primarily used as a reagent in organic synthesis . It serves as a building block for other compounds, particularly in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives . These derivatives are important building blocks for pharmaceuticals .

Mode of Action

It is known to participate in organic synthesis reactions, contributing its structure to the formation of more complex compounds .

Biochemical Pathways

It is known to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives , which can be involved in various biochemical reactions depending on their specific structures and functional groups.

Result of Action

As a reagent in organic synthesis, the primary result of this compound’s action is the formation of new compounds. It has been shown to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives , which can have various molecular and cellular effects depending on their specific structures and functional groups.

Biological Activity

Disodium methylenebisnaphthalenesulfonate (CAS Number: 26545-58-4) is a synthetic compound known for its diverse applications in various fields, including agriculture, materials science, and medicine. This article explores its biological activity, focusing on its mechanisms of action, efficacy in pest control, and potential health impacts based on recent research findings.

  • Molecular Formula: C21H16Na2O6S2
  • Molecular Weight: 474.5 g/mol
  • Topological Polar Surface Area: 104 Ų
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 6

These properties contribute to its solubility and reactivity, making it suitable for various applications, particularly as a dispersing agent in formulations.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Insecticidal Properties: It has been incorporated into formulations aimed at controlling agricultural pests. For instance, it was used as a wetting agent in a bio-insecticide containing the fungus P. flocculosa, which showed significant efficacy against Tetranychus urticae (spider mites). The study reported a control efficacy of up to 90% after seven days of treatment when combined with the fungal agent .
  • Antimicrobial Activity: Research indicates that this compound can exhibit antimicrobial properties. It is included in formulations aimed at preventing fungal infections in crops, enhancing the efficacy of active ingredients like tebuconazole by acting as an emulsifying dispersant .
  • Physiological Effects on Animals: In toxicological studies, this compound has been shown to cause muscle contraction or spasticity in rodent models when administered at lethal doses via intraperitoneal or intravenous routes . This suggests potential implications for its safety and handling in both industrial and agricultural contexts.

Table 1: Efficacy of this compound in Pest Control

Study ReferenceCompound UsedPest TargetControl Efficacy (%)Notes
P. flocculosa + this compoundTetranychus urticaeUp to 90%Effective as a bio-insecticide
Tebuconazole + this compoundFusarium graminearumSynergistic effectEnhanced fungicidal activity

Applications in Industry

This compound is utilized in various formulations due to its dispersing properties:

  • Agricultural Formulations: It serves as a wetting agent and emulsifier, improving the delivery and effectiveness of pesticides and fungicides.
  • Material Science: The compound is used in creating high-performance composites, such as natural rubber latex composites modified with carbon nanotubes. These composites exhibit enhanced mechanical properties and stability .

Scientific Research Applications

Industrial Applications

DBNS finds applications across multiple industries, including textiles, agriculture, and construction. Below is a detailed overview of its primary uses:

Textile Industry

DBNS is predominantly used as a dispersant in dyeing processes. It enhances the solubility and distribution of dyes in aqueous solutions, which is crucial for achieving uniform coloration in fabrics.

  • Types of Dyes :
    • Disperse dyes
    • Reactive dyes
    • Acid dyes
  • Benefits :
    • Improved dye uptake
    • Enhanced color fastness
    • Reduced dye aggregation

Agricultural Applications

In agriculture, DBNS serves as a wetting agent for pesticides and herbicides, improving their dispersal and effectiveness.

  • Functionality :
    • Enhances the spreadability of pesticide formulations
    • Increases the efficacy of herbicides through better soil penetration

Paper and Coatings

DBNS is utilized as a dispersant in the production of paper and coatings, providing better pigment dispersion and stability.

  • Applications :
    • Pigment dispersing agent in water-based paints
    • Additive for paper manufacturing to improve print quality

Electroplating

In electroplating processes, DBNS acts as an additive that enhances the stability of metal suspensions, leading to improved coating quality.

Rubber and Leather Industries

DBNS is employed as an auxiliary agent in rubber compounding and leather processing, contributing to better material properties.

Data Table: Summary of Applications

IndustryApplication TypeBenefits
TextileDyeingUniform coloration, enhanced fastness
AgriculturePesticide formulationsImproved spreadability and effectiveness
PaperPigment dispersionBetter print quality
ElectroplatingMetal suspension stabilizationImproved coating quality
Rubber & LeatherAuxiliary agentEnhanced material properties

Case Study 1: Textile Dyeing Efficiency

A study conducted on the use of DBNS in disperse dyeing demonstrated a significant increase in dye uptake by cotton fabrics compared to traditional dispersants. The results indicated that fabrics treated with DBNS achieved a color depth increase of up to 30%, showcasing its effectiveness as a dyeing aid .

Case Study 2: Agricultural Efficacy

Research on pesticide formulations containing DBNS revealed that crops treated with these formulations exhibited a 25% increase in pest control efficiency compared to those treated with standard formulations lacking DBNS. This improvement was attributed to enhanced coverage and retention on leaf surfaces .

Comparison with Similar Compounds

Disodium Phosphate (Na₂HPO₄)

Differences :

  • Structure: A simple inorganic salt vs. the aromatic sulfonate structure of disodium methylenebisnaphthalenesulfonate.
  • Functionality : Acts as a buffering agent and catalyst, unlike the surfactant/dispersant role of the target compound.

Sodium Citrate (C₆H₅Na₃O₇)

Differences :

  • Mechanism : Operates via chelation of metal ions, contrasting with the hydrophobic interactions of this compound.
  • Toxicity Profile : Higher concentrations (2.5%) increase extracellular toxin levels in STEC, unlike the negligible toxin modulation observed with disodium phosphate .

Disodium Fluorescein (C₂₀H₁₀Na₂O₅)

Differences :

  • Role in Material Science : Modifies rheological properties in biopolymer matrices, whereas this compound focuses on colloidal stabilization.
  • Structural Features : A dye molecule with sulfonate groups vs. a bisnaphthalene sulfonate architecture.

Flavin Adenine Dinucleotide Disodium (FAD Disodium)

Differences :

  • Biochemical Role : Involved in electron transport vs. industrial surfactant applications.
  • Complexity : A nucleotide-derived compound vs. the simpler aromatic sulfonate structure.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Key Applications Notable Properties/Data References
This compound 26545-58-4 Demulsifier, surfactant, dispersant Purity ≥95%; Price: €207–€2,010
Disodium Phosphate 7558-79-4 Catalyst, food additive Reduces STEC phage titers by >90%
Sodium Citrate 68-04-2 Chelator, preservative Enhances Shiga toxin release at 2.5%
Disodium Fluorescein 518-47-8 Rheology modifier in gels Decreases elastic modulus gap in zein gels
FAD Disodium 84366-81-4 Enzyme cofactor, antiviral agent IC₅₀ = 42.5 µM against SARS-CoV-2 Mpro

Research Findings and Functional Insights

  • Efficacy in Demulsification : this compound outperforms sodium citrate and disodium phosphate in oil-water separation due to its tailored hydrophobic-aromatic interactions .
  • Biochemical Inhibition : FAD disodium and tetracycline derivatives exhibit moderate protease inhibition but lack the industrial utility of the target compound .
  • Microbial Growth Modulation : Both disodium phosphate and sodium citrate alter STEC growth dynamics, but their mechanisms (pH regulation vs. chelation) differ significantly from surfactant-based actions .

Preparation Methods

Sulfonation of Naphthalene

  • Reactants : Naphthalene and concentrated sulfuric acid (98%).
  • Molar Ratio : Approximately 1:1 (naphthalene to sulfuric acid).
  • Conditions : The mixture is heated to 160–180°C and maintained for about 4 hours.
  • Process : The sulfonation reaction introduces sulfonic acid groups (-SO3H) onto the naphthalene ring, primarily producing 2-naphthalenesulfonic acid.
  • Post-Reaction : The reaction mixture is cooled to induce crystallization, followed by filtration to isolate the sulfonated product.

Condensation with Formaldehyde

  • Reactants : Crude 2-naphthalenesulfonic acid and excess formaldehyde.
  • Conditions : The condensation reaction is carried out under elevated pressure (~196 kPa) in a condensation kettle.
  • Mechanism : Formaldehyde reacts with two molecules of 2-naphthalenesulfonic acid, linking them via a methylene (-CH2-) bridge, forming methylenebis(naphthalenesulfonic acid).
  • Product : The crude condensation product is obtained, which contains the bis-sulfonated aromatic compound.

Neutralization to Disodium Salt

  • Neutralizing Agent : Alkali, typically sodium hydroxide or sodium carbonate.
  • Process : The crude condensation product is neutralized to a pH range of 8–10.
  • Post-Neutralization : The mixture is cooled to crystallize the disodium salt, followed by filtration to separate the solid product from inorganic salts.
  • Drying : The filtered solid is dried to yield pure this compound.

Detailed Process Summary Table

Step No. Stage Reactants Conditions Key Parameters Product Form
1 Sulfonation Naphthalene + 98% H2SO4 160–180°C, 4 hours Molar ratio 1:1 (naphthalene:H2SO4) 2-Naphthalenesulfonic acid (solid)
2 Condensation 2-Naphthalenesulfonic acid + excess formaldehyde 196 kPa pressure, heated Excess formaldehyde Crude methylenebis(naphthalenesulfonic acid) (liquid/solid)
3 Neutralization & Crystallization Crude condensation product + alkali (NaOH or Na2CO3) pH 8–10, cooling pH control, temperature control This compound (solid)

Research Findings and Optimization Notes

  • Sulfonation Efficiency : The molar ratio and temperature control during sulfonation critically affect the yield and purity of 2-naphthalenesulfonic acid. Excess sulfuric acid and prolonged reaction times can lead to polysulfonation or side reactions.
  • Formaldehyde Condensation : Using excess formaldehyde ensures complete bridging of two sulfonic acid molecules, but overuse can cause polymerization or side products. Pressure control at ~196 kPa helps maintain reaction rate and selectivity.
  • Neutralization : Maintaining the pH between 8 and 10 during neutralization is essential to avoid incomplete salt formation or degradation of the product. Cooling rates influence crystal size and purity.
  • Product Purity : Proper filtration and drying methods are necessary to remove inorganic salts and moisture, ensuring high purity (typically ≥95%).
  • Environmental and Safety Considerations : The process involves handling concentrated sulfuric acid and formaldehyde under elevated temperature and pressure, requiring appropriate safety measures.

Additional Insights from Patent Literature

A Chinese patent (CN104479405B) describes a related high-temperature-resistant mixed dispersant containing sodium methylenebisnaphthalenesulfonate as a major component. The patent confirms the preparation steps—refining, sulfonating, condensing, and neutralizing—and emphasizes the absence of heterocyclic impurities for improved heat stability and light color, which is important for dye applications. This underlines the importance of refining and purification steps in industrial synthesis to achieve high-quality products suitable for specialized applications.

Q & A

Q. What are the standard synthesis protocols for disodium methylenebisnaphthalenesulfonate, and how can researchers optimize reaction conditions for purity?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by neutralization with sodium hydroxide. Key steps include:
  • Sulfonation : Reacting methylene-bridged naphthalene with sulfuric acid under controlled temperature (80–120°C).
  • Neutralization : Adding sodium hydroxide (molar ratio 2:1 for disodium salt formation) to the sulfonic acid intermediate.
  • Purification : Crystallization or solvent extraction to isolate the product.
    Optimization strategies:
  • Adjusting molar ratios (e.g., excess sodium hydroxide to ensure complete neutralization).
  • Monitoring pH to prevent hydrolysis of sulfonate groups.
  • Using inert atmospheres to avoid oxidation byproducts.
    A patented method (CN103881679A) highlights dehydration steps for anhydrous forms .

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • Electrochemical Quartz Crystal Microbalance (EQCM) : Assesses adsorption/desorption behavior in electrochemical systems, particularly for studying interactions with metal ions (e.g., Cu²⁺) .
  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via ¹H/¹³C spectra (aromatic protons at δ 7.5–8.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonate (S=O stretching at 1180–1250 cm⁻¹) and methylene bridges (C-H bending at ~1450 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry (C: ~53%, Na: ~9.7%, S: ~13.5%) .

Q. What are the key physicochemical properties influencing its application as a dispersant or demulsifier?

  • Methodological Answer :
  • pH Stability : Effective in pH 7–9 due to sulfonate group ionization, resistant to hydrolysis in acidic/alkaline conditions .
  • Ionic Strength Tolerance : Maintains dispersive efficacy in high-salinity environments (tested via turbidity measurements).
  • Critical Micelle Concentration (CMC) : Determined via surface tension assays; lower CMC indicates stronger surfactant activity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption efficiency of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in:
  • Ionic Strength : Use standardized buffer systems (e.g., 0.1 M NaCl) to control interference.
  • Surface Charge : Zeta potential measurements can clarify substrate-specific interactions.
  • Experimental Design : Compare adsorption isotherms (Langmuir vs. Freundlich models) under identical conditions.
    Replicate studies using EQCM or quartz crystal microgravimetry (QCM) to quantify adsorption kinetics .

Q. How does this compound interact with metal ions (e.g., Cu²⁺) in electrochemical systems?

  • Methodological Answer :
  • EQCM Studies : Monitor mass changes during cyclic voltammetry to detect Cu²⁺-sulfonate complexation.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energy shifts in sulfur (S 2p) and copper (Cu 2p₃/₂) to confirm coordination.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict binding energies and geometry of metal-sulfonate complexes .

Q. What computational approaches model the solvation behavior and ionic interactions of this compound in aqueous solutions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to study hydration shells and diffusion coefficients.
  • Quantum Chemical Calculations : Compute partial charges and solvation free energy via Gaussian or ORCA software.
  • Finite Element Analysis (FEA) : Predict ion mobility in heterogeneous systems (e.g., soil or colloidal matrices) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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